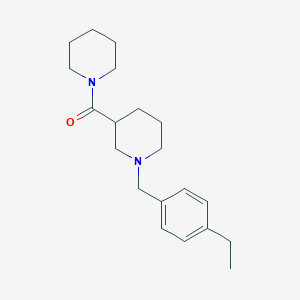

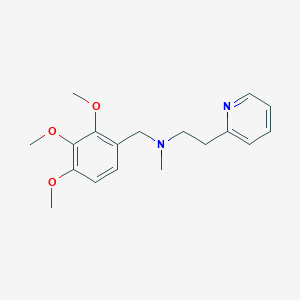

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidine, also known as EB-Piperidine, is a chemical compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. EB-Piperidine has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee acts as a selective agonist of the delta-opioid receptor, which is involved in pain modulation and addiction. It also has affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee modulates the activity of these receptors by binding to their active sites and inducing a conformational change. This results in the activation of downstream signaling pathways that lead to the observed physiological effects.

Biochemical and Physiological Effects:

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has been shown to produce analgesia, reduce opioid withdrawal symptoms, and provide neuroprotection in various animal models. It has also been found to increase the release of dopamine in the brain, which is involved in reward and addiction. Additionally, 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has been shown to reduce inflammation and oxidative stress, which are involved in various pathological conditions.

Advantages and Limitations for Lab Experiments

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has several advantages as a research tool. It is a selective agonist of the delta-opioid receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. It also has a high affinity for the mu-opioid receptor, which enables the investigation of the interaction between these two receptors. However, 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has limitations as well. It has a short half-life, which requires frequent dosing in animal experiments. It also has poor solubility in water, which limits its use in certain experimental setups.

Future Directions

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has potential for further investigation in various areas of research. One future direction could be the development of more potent and selective derivatives of 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee that can be used as therapeutic agents. Another direction could be the investigation of the role of 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee in other physiological processes such as cognition and memory. Additionally, the development of new formulations and delivery methods could overcome the limitations of 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee and enable its use in a wider range of experimental setups.

Synthesis Methods

The synthesis of 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee involves the reaction of 4-ethylbenzyl chloride with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has been investigated for its potential therapeutic applications in various areas such as pain management, addiction treatment, and neuroprotection. Studies have shown that 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee exhibits analgesic effects by modulating the activity of opioid receptors. It has also been found to reduce the withdrawal symptoms associated with opioid addiction. Additionally, 1-(4-Ethylbenzyl)-3-(1-piperidinylcarbonyl)piperidinee has been shown to have neuroprotective effects by reducing the damage caused by ischemic stroke.

properties

Molecular Formula |

C20H30N2O |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

[1-[(4-ethylphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |

InChI |

InChI=1S/C20H30N2O/c1-2-17-8-10-18(11-9-17)15-21-12-6-7-19(16-21)20(23)22-13-4-3-5-14-22/h8-11,19H,2-7,12-16H2,1H3 |

InChI Key |

ZIMVRNMKAUSOED-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)

![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)

![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)

![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)

![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)

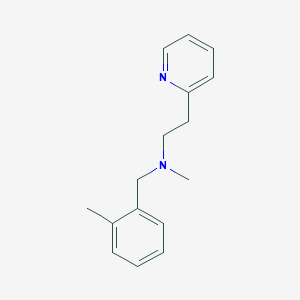

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)